molecular formula C17H20N4O3 B4221708 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one

Cat. No.: B4221708
M. Wt: 328.4 g/mol
InChI Key: KUAFTSNQOQQASR-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one is a complex organic compound that features a pyrazole ring and a tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a suitable diketone or β-keto ester.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acylation: The nitrated pyrazole is acylated with 2-bromo-1-(2,3,4,5-tetrahydro-1H-quinolin-1-yl)propan-1-one under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3 and 5 positions.

    Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 1-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoyl]-1,2,3,4-tetrahydroquinoline.

    Substitution: Various substituted pyrazole derivatives.

    Oxidation: Quinoline derivatives.

Scientific Research Applications

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Its derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and tetrahydroquinoline moieties. These interactions may modulate biological pathways involved in inflammation, cell proliferation, and neurotransmission.

Comparison with Similar Compounds

  • 1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline
  • 1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-1,2,3,4-tetrahydroquinoline

Uniqueness: 1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one is unique due to the specific positioning of the nitro group on the pyrazole ring and the propanoyl linkage to the tetrahydroquinoline moiety. This unique structure may confer distinct biological activities and reactivity compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-16(21(23)24)12(2)20(18-11)13(3)17(22)19-10-6-8-14-7-4-5-9-15(14)19/h4-5,7,9,13H,6,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAFTSNQOQQASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N2CCCC3=CC=CC=C32)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one
Reactant of Route 4
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one
Reactant of Route 5
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one
Reactant of Route 6
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-1-one

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